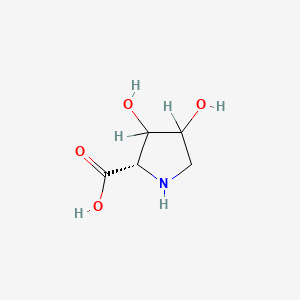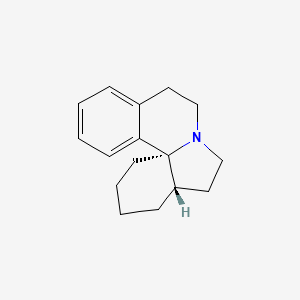![molecular formula C10H13BrCl2 B1236469 (1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane CAS No. 66321-25-3](/img/structure/B1236469.png)
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is a marine natural product with the chemical formula C10H13BrCl2 . It is a brominated and chlorinated cyclohexane derivative, known for its unique structural features and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane involves several steps, starting from readily available precursors. The key steps include halogenation and cyclization reactions. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove halogen atoms, potentially altering the compound’s biological activity.
Substitution: This reaction can replace halogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Applications De Recherche Scientifique
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane has several scientific research applications:
Chemistry: It serves as a model compound for studying halogenated cyclohexanes and their reactivity.
Mécanisme D'action
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane exerts its effects primarily through the release of histamine from mast cells. This action is mediated by its interaction with specific receptors on the cell surface, leading to a cascade of intracellular events that result in histamine release . The exact molecular targets and pathways involved are still under investigation, but its activity is significantly reduced by H1-histamine receptor antagonists .
Comparaison Avec Des Composés Similaires
Similar Compounds
Plocamadiene B: Another brominated and chlorinated cyclohexane derivative with similar biological activities.
Halogenated Cyclohexanes: A broader class of compounds with varying degrees of halogenation and biological activities.
Uniqueness
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. Its ability to induce histamine release sets it apart from other similar compounds, making it a valuable tool for scientific research .
Propriétés
Numéro CAS |
66321-25-3 |
|---|---|
Formule moléculaire |
C10H13BrCl2 |
Poids moléculaire |
284.02 g/mol |
Nom IUPAC |
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H13BrCl2/c1-7-6-10(2,13)9(11)5-8(7)3-4-12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10+/m0/s1 |
Clé InChI |
PHJVUZPRYAGZPD-RPYIUOHFSA-N |
SMILES |
CC1(CC(=C)C(CC1Br)C=CCl)Cl |
SMILES isomérique |
C[C@]1(CC(=C)[C@H](C[C@H]1Br)/C=C/Cl)Cl |
SMILES canonique |
CC1(CC(=C)C(CC1Br)C=CCl)Cl |
Synonymes |
plocamadiene A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)

![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)





![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)
